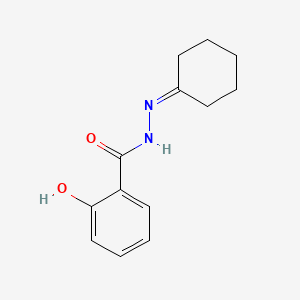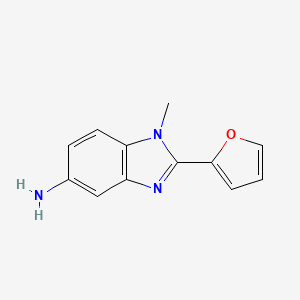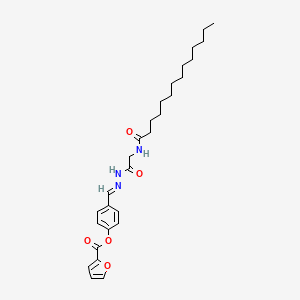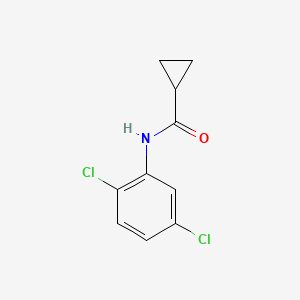![molecular formula C21H24S B11938235 Anthracene, 9-[(hexylthio)methyl]- CAS No. 51513-56-5](/img/structure/B11938235.png)
Anthracene, 9-[(hexylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9-[(hexylthio)methyl]- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[(hexylthio)methyl]- typically involves the reaction of 9-anthracenemethanol with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
9-Anthracenemethanol+Hexylthiol→Anthracene, 9-[(hexylthio)methyl]-+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9-[(hexylthio)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
Anthracene, 9-[(hexylthio)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of Anthracene, 9-[(hexylthio)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The hexylthio group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Methylanthracene
- 9-Anthracenemethanol
- 9-Anthracenecarboxaldehyde
Uniqueness
Anthracene, 9-[(hexylthio)methyl]- is unique due to the presence of the hexylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
51513-56-5 |
|---|---|
Molecular Formula |
C21H24S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
9-(hexylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C21H24S/c1-2-3-4-9-14-22-16-21-19-12-7-5-10-17(19)15-18-11-6-8-13-20(18)21/h5-8,10-13,15H,2-4,9,14,16H2,1H3 |
InChI Key |
HWLBSIJIEUYHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)




![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11938198.png)




![3,4-Bis[(butan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B11938220.png)
